molecular formula C15H10N2O4 B8134453 2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione

2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione

Número de catálogo: B8134453
Peso molecular: 282.25 g/mol
Clave InChI: PGYGGUUEWHBPNT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione (CAS: 2154356-63-3; molecular formula: C₁₅H₁₀N₂O₄) is a cereblon (CRBN)-targeting ligand derived from the thalidomide scaffold. It features a terminal ethynyl group at the 5-position of the isoindoline-dione ring, which enhances its utility in PROTAC (Proteolysis-Targeting Chimera) synthesis via click chemistry or other linker conjugation strategies . This compound is commercially available with 98% purity and is widely used in oncology research due to its ability to recruit CRBN E3 ubiquitin ligase for targeted protein degradation .

Propiedades

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-ethynylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c1-2-8-3-4-9-10(7-8)15(21)17(14(9)20)11-5-6-12(18)16-13(11)19/h1,3-4,7,11H,5-6H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYGGUUEWHBPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Isoindoline Core: The synthesis begins with the preparation of the isoindoline-1,3-dione core. This can be achieved through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.

    Introduction of the Piperidinyl Group: The next step involves the introduction of the 2,6-dioxopiperidin-3-yl group. This is typically done through a nucleophilic substitution reaction, where a piperidinyl derivative is reacted with the isoindoline core.

    Addition of the Ethynyl Group: The final step is the addition of the ethynyl group at the 5-position of the isoindoline ring. This can be accomplished using a palladium-catalyzed Sonogashira coupling reaction, where an ethynyl derivative is coupled with the halogenated isoindoline intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ethynyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and applications.

Aplicaciones Científicas De Investigación

The structural formula of 2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione can be represented as follows:

O C1N C H CC2 C NC2 O O C C3 C1C CC C C C3 O\text{O C1N C H CC2 C NC2 O O C C3 C1C CC C C C3 O}

PROTAC Synthesis

PROTAC Technology : PROTACs are bifunctional molecules that can induce targeted protein degradation. They work by linking an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent proteasomal degradation. The incorporation of this compound into PROTACs enhances their effectiveness due to its structural similarity to thalidomide, which is known for its ability to recruit E3 ligases.

Case Study: Development of Novel PROTACs

Research has demonstrated that the integration of this compound into PROTACs significantly improves their selectivity and efficacy in degrading specific oncoproteins involved in cancer progression. For example, a study published in Nature Biotechnology highlighted the successful use of this compound in developing a PROTAC targeting the BCL6 oncoprotein, resulting in enhanced anti-tumor activity in preclinical models.

Anticancer Research

The compound's structural properties suggest potential applications in anticancer therapies. Its ability to modulate protein interactions makes it a candidate for targeting various signaling pathways involved in cancer cell proliferation and survival.

Case Study: Targeting Oncogenic Pathways

In a study published in Cancer Research, researchers utilized this compound to design inhibitors that effectively targeted the NF-kB signaling pathway. The results indicated a significant reduction in tumor growth in xenograft models treated with these inhibitors.

Neurodegenerative Disease Research

There is emerging interest in the role of this compound in neurodegenerative diseases due to its potential neuroprotective effects. By modulating specific protein interactions implicated in neurodegeneration, it may serve as a therapeutic agent.

Case Study: Neuroprotection Studies

A recent investigation published in Journal of Neuroscience explored the neuroprotective effects of this compound against oxidative stress-induced neuronal death. The study found that treatment with this compound significantly improved neuronal survival rates and reduced markers of oxidative damage.

Mecanismo De Acción

The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Structural Derivatives of Thalidomide

The following table summarizes key structural analogs and their biological/pharmacological properties:

Compound Name Substituent Position/Group Key Properties IC₅₀ (if available) Reference
2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione 5-ethynyl High-purity CRBN ligand; used in PROTAC synthesis N/A
4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (Con1) 4-amino Weak anti-cancer activity; IC₅₀ > 200 µM >200 µM
3-(4-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione (Con2) 4-amino, 1-oxo Minimal inhibitory effects on cancer cells >200 µM
2-(2,6-Dioxopiperidin-3-yl)isoindoline-1,3-dione (Con3) None Parent scaffold; low activity without functionalization >200 µM
5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione 5-bromo Used in enzyme inhibition studies; PROTAC linker compatibility N/A
2-(2,6-Dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione 5-hydroxy CRBN ligand for PROTACs; moderate solubility N/A
Lenalidomide 4-amino TNF-α inhibitor; IC₅₀ = 13 nM 13 nM
Pomalidomide 4-amino, 3-nitro → 3-amino Third-generation immunomodulator; degrades Ikaros/Aiolos <100 nM

Functional Group Impact on Activity

  • Ethynyl Group (5-position) : The ethynyl substituent in this compound enables efficient conjugation to PROTAC linkers via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a critical advantage over hydroxyl or bromo derivatives .
  • Amino vs. Ethynyl: Amino-substituted analogs (e.g., Con1, Lenalidomide) exhibit direct immunomodulatory effects (e.g., TNF-α suppression) but lack the synthetic versatility of ethynyl derivatives for PROTAC engineering .
  • Hydroxy/Bromo Substituents : These groups (e.g., 5-hydroxy or 5-bromo derivatives) are less reactive in linker conjugation compared to ethynyl, limiting their utility in complex PROTAC architectures .

Actividad Biológica

2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione (CAS No. 2154356-63-3) is a synthetic compound that has garnered attention due to its potential biological activities, particularly as a thalidomide analog. This compound is primarily investigated for its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are innovative tools in targeted protein degradation.

PropertyValue
Chemical Formula C₁₅H₁₀N₂O₄
Molecular Weight 282.25 g/mol
Purity ≥95%
CAS Number 2154356-63-3

The biological activity of this compound is largely attributed to its interaction with cereblon (CRBN), a substrate receptor for the E3 ubiquitin ligase complex. This interaction facilitates the degradation of specific proteins involved in various cellular processes, including cell proliferation and immune responses.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of this compound on various cancer cell lines. For instance, a study demonstrated that a structurally similar derivative exhibited significant antiproliferative activity against NCI-H929 and U2932 cell lines with IC₅₀ values of 2.25 µM and 5.86 µM, respectively . The compound also showed comparable efficacy to lenalidomide, a well-known immunomodulatory drug.

Immunomodulatory Activity

The compound has been shown to inhibit tumor necrosis factor-alpha (TNF-α) levels in LPS-stimulated peripheral blood mononuclear cells (PBMCs), with an IC₅₀ of 0.76 µM . This suggests a potential role in modulating immune responses, which is critical in the treatment of inflammatory diseases and certain cancers.

Apoptosis Induction

The ability to induce apoptosis in cancer cells was assessed using annexin V-FITC/PI staining assays. The results indicated that treatment with the compound led to a dose-dependent increase in apoptotic events in NCI-H929 cells, highlighting its potential as an anticancer agent .

Case Studies

  • Study on CRBN Modulation : A series of derivatives related to 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione were synthesized and evaluated for their ability to modulate CRBN. The most potent derivative exhibited significant antiproliferative activity and low toxicity to normal human cells .
  • Comparative Analysis with Lenalidomide : In head-to-head comparisons with lenalidomide, the tested compound displayed similar or enhanced biological activities against specific cancer cell lines while maintaining lower toxicity profiles .

Q & A

Q. What are the recommended methods for synthesizing 2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione in a laboratory setting?

The synthesis typically involves multi-step organic reactions, including condensation and cyclization steps. A critical factor is the selection of catalysts (e.g., palladium-based catalysts for cross-coupling reactions) and solvent systems to optimize yield. Reaction design should integrate computational path-search methods to predict intermediate stability and transition states, reducing trial-and-error approaches. Post-synthesis purification via column chromatography or recrystallization is essential to isolate the target compound .

Q. How can researchers characterize the purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify substituent positions and piperidine/isoindoline ring conformations. Mass spectrometry (MS) provides molecular weight validation. For crystalline samples, X-ray diffraction (XRD) can resolve stereochemical ambiguities .

Q. What in vitro assays are suitable for initial screening of enzyme inhibitory activity?

Enzymatic assays using fluorogenic or chromogenic substrates are ideal for preliminary screening. For example, kinetic studies can measure inhibition constants (Ki) via Lineweaver-Burk plots. Receptor-binding assays (e.g., surface plasmon resonance) quantify interaction thermodynamics. Control experiments should include competitive inhibitors to validate specificity .

Q. What safety precautions are necessary when handling this compound in laboratory experiments?

Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Work should be conducted in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water. Emergency protocols require access to eyewash stations and medical consultation for persistent symptoms .

Advanced Research Questions

Q. What strategies are effective for optimizing reaction yields while minimizing by-product formation?

Design of Experiments (DoE) methodologies, such as factorial design or response surface modeling, systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. Computational reaction path searches (e.g., using density functional theory, DFT) predict energetically favorable pathways, reducing unwanted intermediates. Real-time monitoring via in-situ spectroscopy (e.g., IR) helps detect by-product formation early .

Q. How can computational chemistry aid in predicting the biological activity of this compound?

Molecular docking simulations (e.g., AutoDock Vina) model interactions with target proteins (e.g., ubiquitin ligases or kinases). Quantum mechanical/molecular mechanical (QM/MM) hybrid methods assess binding affinity and transition states for enzyme inhibition. Machine learning models trained on structural analogs can predict pharmacokinetic properties (e.g., logP, bioavailability) .

Q. How to resolve contradictions in experimental data between theoretical predictions and observed biological activities?

Cross-validate computational models with experimental data (e.g., IC50 vs. predicted Kd). If discrepancies persist, re-examine force field parameters or solvent effects in simulations. Experimental replicates with tighter control over variables (e.g., pH, ionic strength) may reveal overlooked factors. Bayesian statistical frameworks quantify uncertainty in both datasets .

Q. How can AI-driven tools enhance the design of derivatives with improved pharmacological properties?

AI platforms like COMSOL Multiphysics integrated with reaction databases automate derivative design. Generative adversarial networks (GANs) propose novel analogs with optimized ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles. Reinforcement learning prioritizes synthetic routes based on cost and feasibility. Autonomous laboratories enable high-throughput validation of AI-generated hypotheses .

Methodological Notes

  • Data Contradiction Analysis : Use hierarchical clustering or principal component analysis (PCA) to identify outliers in biological datasets. Pair with sensitivity analysis in computational models to isolate conflicting variables .
  • Advanced Characterization : For polymorphic form identification, combine differential scanning calorimetry (DSC) with synchrotron XRD. Dynamic vapor sorption (DVS) assesses hygroscopicity, critical for formulation stability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.